4-Bromo-1-isobutyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12BrN3 |
|---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
4-bromo-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
ARJSZAQQJXTWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Structural Elucidation and Theoretical Investigations of 4 Bromo 1 Isobutyl 1h Pyrazol 3 Amine and Analogues
Tautomerism in 4-Bromopyrazol-3-amines
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of many pyrazole (B372694) systems. researchgate.net In 4-bromopyrazol-3-amines, this phenomenon can theoretically manifest in two primary forms: annular prototropic tautomerism involving the pyrazole ring itself, and side-chain tautomerism of the exocyclic amino group. researchgate.netnih.gov
For N-unsubstituted pyrazoles, annular prototropic tautomerism involves the migration of a proton between the two adjacent nitrogen atoms of the ring. nih.gov This rapid exchange leads to an equilibrium between two tautomeric forms. For a generic 3(5)-aminopyrazole, this results in an equilibrium between the 3-amino and 5-amino tautomers. researchgate.net The position of this equilibrium is highly sensitive to the nature and position of other substituents on the pyrazole ring. nih.gov
In the case of 4-bromo-substituted aminopyrazoles, the presence of the bromine atom at the 4-position and the amino group at the 3(5)-position influences the relative stability of the possible tautomers. Electron-donating groups, such as an amino group, have been shown to stabilize the tautomer where the group is at the C3 position (the 3-amino tautomer). researchgate.netnih.gov Conversely, electron-withdrawing groups tend to favor the tautomer where they are located at the C5 position.
The definitive determination of the predominant tautomeric form in both solution and the solid state relies on powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
X-ray crystallography provides unambiguous structural information in the solid state. nih.gov Studies on related 4-bromo-1H-pyrazoles have consistently shown that when a substituent like a bromine or phenyl group can exist at either the 3 or 5-position, the tautomer where the substituent is at the 3-position is the one present in the crystal lattice. nih.govnih.gov For 4-substituted 3(5)-aminopyrazoles, the solid-state structure is typically the 3-amino tautomer. acs.org
NMR spectroscopy is invaluable for studying tautomeric equilibria in solution. nih.gov By analyzing chemical shifts, particularly of the ring carbons (C3 and C5) and nitrogens, the major tautomer can be identified. nih.gov In many cases, the proton exchange between the ring nitrogens is fast on the NMR timescale, resulting in averaged signals. However, low-temperature NMR studies can slow this exchange, allowing for the observation and quantification of individual tautomers. nih.gov For 4-bromo-3(5)-phenylpyrazole, NMR studies in solution indicated that the 3-phenyl tautomer is the major species, which aligns with solid-state findings. nih.gov A similar preference for the 3-amino tautomer is expected for 4-bromo-aminopyrazoles in solution, although the equilibrium can be influenced by solvent polarity. acs.org
Table 1: Representative Experimental Data for Tautomer Identification in Pyrazole Analogues
| Technique | Compound Studied | Solvent/Phase | Key Finding | Reference |
| X-ray Crystallography | 3,4-Dibromo-5-phenyl-1H-pyrazole | Solid State | The 3-bromo tautomer is exclusively present. | nih.gov |
| X-ray Crystallography | 4-Bromo-3-phenylpyrazole | Solid State | The structure exists as the 3-phenyl tautomer. | nih.gov |
| 13C & 15N NMR | 4-Bromo-1H-pyrazoles | Solution (CDCl₃) | The 3-bromo tautomer is the major form in solution. | nih.gov |
| 1H & 13C NMR | 4-Substituted-3(5)-aminopyrazoles | Solution (DMSO-d₆) | Slow tautomerism observed; relative populations of 3-amino and 5-amino tautomers depend on the C4 substituent. | acs.org |
Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. nih.gov Theoretical calculations for a wide range of substituted pyrazoles corroborate experimental findings.
Studies on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is more stable than the 5-amino tautomer in the gas phase. nih.govnih.gov DFT calculations on 4-bromo-1H-pyrazoles also justify the predominance of the 3-bromo tautomers over the 5-bromo ones. nih.gov The calculated energy differences are often small, but consistently favor the 3-substituted isomer. Furthermore, computational models can account for solvent effects using approaches like the Polarizable Continuum Model (PCM). These studies have shown that while the 3-amino tautomer is often favored in the gas phase, the more polar 5-amino tautomer can become more stabilized in polar solvents like DMSO, shifting the equilibrium. nih.govacs.org
Table 2: Calculated Relative Energies for Pyrazole Tautomers
| Compound | Method | Phase | Most Stable Tautomer | Energy Difference (kJ/mol) | Reference |
| 3(5)-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | Gas Phase | 3-Aminopyrazole | 10.7 | nih.gov |
| 4-Substituted-3(5)-aminopyrazoles | B3LYP/6-31G | Gas Phase | 3-Aminopyrazole | Varies with substituent | nih.gov |
| 4-Substituted-3(5)-aminopyrazoles | B3LYP/6-31G (PCM) | DMSO | 5-Aminopyrazole (for EWG) | Varies with substituent | nih.gov |
Conformational Analysis of the N1-Isobutyl Substituent
The presence of an isobutyl group at the N1 position introduces conformational flexibility to the molecule. This flexibility arises from rotation around the single bonds within the isobutyl chain, primarily the N1-C(isobutyl) bond and the subsequent C-C bond. The conformation of this alkyl group is influenced by steric interactions with the adjacent substituents on the pyrazole ring, namely the bromine atom at C5 (in the context of the N1-substituted ring) and the amino group at C3.
While specific experimental or high-level computational studies on the conformational analysis of 4-bromo-1-isobutyl-1H-pyrazol-3-amine are not extensively documented, principles of steric hindrance allow for a reasoned analysis. The rotation around the N1-CH₂ bond of the isobutyl group will be subject to a rotational energy barrier. wustl.edu The most stable conformers will be those that minimize steric clash between the bulky isobutyl group and the pyrazole ring.
The likely preferred conformations would be staggered, where the hydrogen atoms and the isopropyl moiety of the isobutyl group are positioned to minimize interaction with the plane of the pyrazole ring. Bulky N-alkyl groups can influence the regioselectivity of further reactions, and their orientation can impact intermolecular packing in the solid state. nih.gov The steric effect of the N1-substituent is a critical factor in controlling the approach of reagents and the formation of intermolecular interactions. researchgate.netresearchgate.net
Intermolecular Interactions and Aggregation Behavior in Condensed Phases
In the condensed phase (solid state or concentrated solution), pyrazole derivatives engage in a variety of intermolecular interactions, with hydrogen bonding being the most significant. nih.gov The parent pyrazole molecule can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the sp²-hybridized nitrogen). nih.gov This allows for the formation of self-associated aggregates, such as cyclic dimers and tetramers. nih.govnih.gov
In this compound, the N1 position is blocked by the isobutyl group, precluding the formation of the classic N-H···N hydrogen bonds that dominate the aggregation of N-unsubstituted pyrazoles. However, the amino group at the C3 position introduces new possibilities for hydrogen bonding. The -NH₂ group can act as a hydrogen bond donor, while its nitrogen atom can act as a hydrogen bond acceptor.
Therefore, the primary intermolecular interactions expected for this molecule would be N-H(amino)···N(amino) or N-H(amino)···N2(pyrazole) hydrogen bonds, leading to the formation of dimers or catemeric (chain-like) structures in the solid state. The bromine atom can also participate in weaker halogen bonding interactions. The bulky N1-isobutyl group will play a significant role in the crystal packing, with its conformation influencing how molecules can approach each other to form these hydrogen-bonded networks. The steric hindrance it provides might prevent the formation of more compact, planar aggregation patterns, leading to more complex three-dimensional structures.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations have become indispensable tools for understanding the structural and electronic properties of heterocyclic compounds, including pyrazole derivatives. These computational methods provide deep insights into molecular behavior, complementing experimental data and guiding the rational design of new molecules with desired characteristics. nih.govnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can determine various molecular properties, offering insights into the molecule's stability, reactivity, and intermolecular interactions. tandfonline.comyoutube.com For pyrazole derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-31G(d,p), 6-311+G(2d,p)), are employed to optimize molecular geometries and compute electronic properties. nih.govtandfonline.comnih.gov
One of the key properties derived from DFT is the Molecular Electrostatic Potential (MEP) . The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com In pyrazole analogues, the MEP typically shows negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. The regions around hydrogen atoms often exhibit positive potential (blue regions), highlighting them as sites for nucleophilic interaction. nih.govresearchgate.net This information is crucial for predicting how a molecule like this compound would interact with other reagents or biological targets.
Global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity, are also calculated using DFT. These include hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.com A larger energy gap between the frontier orbitals (HOMO and LUMO) generally corresponds to higher chemical hardness and greater molecular stability. irjweb.comresearchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Pyrazole Analogues
This table presents data for analogous compounds to illustrate the typical values obtained from DFT calculations. Data for the specific title compound is not available in the cited literature.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -5.907 | -1.449 | 4.458 | nih.gov |
| 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid | B3LYP/6-31G(d,p) | -6.41 | -1.82 | 4.59 | nih.govresearchgate.net |
| An Imidazole Derivative | B3LYP/6-311++ | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. unesp.bryoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a chemical reaction. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and spatial distribution of these orbitals determine the molecule's reactivity and the regioselectivity of its reactions. wuxiapptec.comacs.org
For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and electron-donating substituents, while the LUMO is often located on the ring and any electron-withdrawing groups. acs.org In a compound like this compound, the electron-rich amino group and the pyrazole ring itself would be expected to contribute significantly to the HOMO. The location of the LUMO would be influenced by the electronegative bromine atom.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.com This gap can be used to predict the relative reactivity of a series of related compounds. wuxiapptec.com For instance, in one study, a LUMO-HOMO energy difference threshold of 9.09 eV was established to predict the success of a Pictet-Spengler reaction for a pyrazole analogue. wuxiapptec.com
Table 2: HOMO-LUMO Energy Gaps and Reactivity for Pyrazole Analogues
This table illustrates how the HOMO-LUMO gap correlates with reactivity for related compounds. Specific data for the title compound is not available in the cited literature.
| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication | Reference |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -5.907 | -1.449 | 4.458 | High electronic stability | nih.gov |
| 5-azaindole (Pictet-Spengler substrate) | DFT | - | - | 8.38 | Reaction can occur | wuxiapptec.com |
| Pyrazole analog (Pictet-Spengler substrate) | DFT | - | - | > 9.09 | Reaction does not occur | wuxiapptec.com |
The substituents on the pyrazole ring profoundly influence its electronic and steric properties, thereby modulating its reactivity and regioselectivity in chemical reactions. nih.govnih.gov The nature, position, and size of these substituents are critical factors. nih.gov
Electronic Effects:
Amino Group (-NH₂): The amino group at the C3 position is a strong electron-donating group (EDG) due to resonance. It increases the electron density of the pyrazole ring, making it more nucleophilic and more susceptible to electrophilic attack. This increased electron density particularly affects the C4 and C5 positions. nih.gov
Isobutyl Group (-CH₂(CH₃)₂): The isobutyl group attached at the N1 position is an alkyl group, which is generally considered a weak electron-donating group through an inductive effect. nih.gov N-alkylation is a common strategy in medicinal chemistry and can influence the basicity and reactivity of the pyrazole ring. mdpi.comnih.gov
Steric Effects: The size of the substituents plays a crucial role in directing the outcome of reactions, particularly in N-alkylation of unsymmetrical pyrazoles. mdpi.comsemanticscholar.org
The isobutyl group at N1 is bulkier than a methyl or ethyl group. Its presence can sterically hinder reactions at the adjacent C5 position. In methods for N-alkylation, the regioselectivity is often controlled by steric factors, with the incoming alkyl group preferentially attaching to the less hindered nitrogen atom. mdpi.comsemanticscholar.org
In 3(5)-substituted pyrazoles, theoretical calculations have shown that there is a higher stability for isomers carrying bulkier groups at the C3 position. nih.gov The interplay between the steric bulk of the isobutyl group at N1 and the amino group at C3 would influence the preferred conformation and accessibility of reactive sites on the molecule.
Table 3: Summary of Substituent Effects on the Pyrazole Ring
| Substituent | Position | Primary Electronic Effect | Steric Effect | Impact on Reactivity | Reference |
|---|---|---|---|---|---|
| Amino (-NH₂) | C3 | Strong Electron-Donating (Resonance) | Moderate | Activates the ring towards electrophilic substitution. | nih.gov |
| Bromo (-Br) | C4 | Electron-Withdrawing (Inductive) | Moderate | Deactivates the ring towards electrophilic substitution. | nih.govnih.gov |
Chemical Reactivity and Functional Group Transformations
Transformations of the C3-Amino Group
The exocyclic amino group at the C3 position of the pyrazole (B372694) ring is a versatile functional handle, enabling a wide range of chemical modifications. Its nucleophilic character allows it to participate in reactions common to primary aromatic amines.
The C3-amino group of 4-Bromo-1-isobutyl-1H-pyrazol-3-amine readily undergoes acylation and amidation when treated with various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. This reaction results in the formation of a stable amide bond, a common structural motif in many biologically active molecules. The reaction typically proceeds by nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.
For instance, reaction with acetyl chloride in the presence of a base like pyridine or triethylamine would yield N-(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)acetamide. The choice of reaction conditions can be tailored based on the reactivity of the specific acylating agent. This transformation is fundamental in medicinal chemistry for modifying the properties of a lead compound. The formation of amides from pyrazole precursors is a well-established synthetic strategy. science.govnih.gov
Table 1: Examples of Acylation/Amidation Reactions
| Acylating Agent | Product Name |
|---|---|
| Acetyl chloride | N-(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)acetamide |
| Benzoyl chloride | N-(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)benzamide |
| Pyrazine-2-carboxylic acid | N-(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide mdpi.com |
Similar to other aromatic primary amines, the C3-amino group can be converted into a diazonium salt. masterorganicchemistry.com This is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting 4-bromo-1-isobutyl-1H-pyrazol-3-diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations where the diazonium group (-N₂⁺) acts as an excellent leaving group, being displaced by various nucleophiles. researchgate.net
Key derivatization reactions include:
Sandmeyer Reactions : This class of reactions uses copper(I) salts to replace the diazonium group with halides or pseudohalides. masterorganicchemistry.comwikipedia.org For example, treatment with CuCl, CuBr, or CuCN can introduce a chloro, bromo, or cyano group at the C3 position, respectively. wikipedia.orgnih.gov This provides a powerful method for introducing a range of functional groups onto the pyrazole ring that might be difficult to install by other means. organic-chemistry.org
Schiemann Reaction : For the introduction of a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate (BF₄⁻) salt and then thermally decomposed. masterorganicchemistry.com
Hydroxylation : The diazonium group can be replaced by a hydroxyl group by heating the diazonium salt in an aqueous acidic solution.
These transformations significantly expand the synthetic utility of 3-aminopyrazoles, allowing for the synthesis of a diverse array of substituted pyrazole derivatives. researchgate.netrsc.org
Table 2: Derivatization of Pyrazole Diazonium Salts
| Reagent(s) | Reaction Type | C3-Substituent in Product |
|---|---|---|
| CuCl / HCl | Sandmeyer | -Cl |
| CuBr / HBr | Sandmeyer | -Br |
| CuCN / KCN | Sandmeyer | -CN |
| HBF₄, then heat | Schiemann | -F |
| H₂O, H₂SO₄, heat | Hydrolysis | -OH |
The C3-amino group can be alkylated or arylated to form secondary or tertiary amines. While direct alkylation with alkyl halides can occur, modern cross-coupling methods are particularly effective for arylation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would involve coupling this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgnih.gov This method is renowned for its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of N-aryl-3-aminopyrazole derivatives. acsgcipr.org The efficiency of the Buchwald-Hartwig reaction has been continually improved through the development of new catalysts and bulky, electron-rich phosphine ligands. nih.govchemrxiv.org
The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org
Table 3: Examples of Buchwald-Hartwig Amination
| Aryl Halide | Ligand Example | Product Name |
|---|---|---|
| Bromobenzene | Xantphos | N-(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)-N-phenylamine |
| 4-Chlorotoluene | tBuDavePhos nih.gov | N-(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)-N-(p-tolyl)amine |
The primary amino group at C3 can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. ijpsonline.com This reaction is typically catalyzed by acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The resulting Schiff bases are valuable synthetic intermediates themselves and can exhibit a range of biological activities. researchgate.netekb.eg The formation of the C=N double bond can be confirmed by spectroscopic methods. This reaction is a straightforward way to elaborate the structure of the parent aminopyrazole. ijpsonline.comekb.eg
Table 4: Schiff Base Formation via Condensation
| Carbonyl Compound | Product Type |
|---|---|
| Benzaldehyde | N-Benzylidene-4-bromo-1-isobutyl-1H-pyrazol-3-amine |
| Acetone | N-(Propan-2-ylidene)-4-bromo-1-isobutyl-1H-pyrazol-3-amine |
Reactivity of the Pyrazole Nitrogen Atoms (N1 and N2)
The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen at the N1 position and a pyridine-like nitrogen at the N2 position. nih.gov In this compound, the N1 position is substituted, which fixes the tautomeric form of the ring.
The isobutyl group attached to the N1 nitrogen atom is not merely a spectator; it actively influences the chemical reactivity of the entire molecule through both steric and electronic effects.
Steric Effects : The isobutyl group is relatively bulky. This steric hindrance can impede the approach of reagents to the adjacent N2 and C5 positions of the pyrazole ring. This can be advantageous in directing reactions to other, less hindered sites on the molecule. The steric bulk of N-alkyl groups can play a significant role in controlling the regioselectivity of subsequent reactions. mdpi.comresearchgate.net
Fixing Tautomerism : In N-unsubstituted pyrazoles, prototropic tautomerism can complicate reactions by presenting multiple reactive species in equilibrium. The presence of the N1-isobutyl group prevents this tautomerism, leading to more predictable and regioselective chemical transformations. mdpi.com This pre-determination of the pyrazole's isomeric form is a crucial aspect of its synthetic utility. acs.org
Table 5: Effects of the N1-Isobutyl Group
| Effect | Consequence on Reactivity |
|---|---|
| Steric Hindrance | Decreased reactivity at adjacent N2 and C5 positions. Can enhance regioselectivity for other sites. mdpi.com |
| Inductive Effect (+I) | Increased electron density on the pyrazole ring. Increased basicity and nucleophilicity of the N2 atom. orientjchem.org |
| Prevents Tautomerism | Simplifies reactivity and leads to more predictable, regioselective outcomes. mdpi.com |
Site-Selective Derivatization of Pyrazole Nitrogens
The pyrazole ring of this compound already possesses a substituent on one of its nitrogen atoms (N1), which precludes further derivatization at this site under standard conditions. However, the second nitrogen atom (N2), which is of a "pyridine-like" nature, presents a potential site for further functionalization, such as alkylation or arylation. This would lead to the formation of a pyrazolium salt. The reactivity of this nitrogen is influenced by the electronic effects of the substituents on the pyrazole ring. The electron-donating nature of the 3-amino group and the electron-withdrawing effect of the 4-bromo substituent will modulate the nucleophilicity of the N2 atom.
In the broader context of pyrazole chemistry, the regioselectivity of N-alkylation in unsubstituted or C-substituted pyrazoles is a well-studied area, often yielding a mixture of N1 and N2 isomers. beilstein-journals.orgacs.org The outcome of such reactions is governed by a combination of steric hindrance, the nature of the electrophile, and the reaction conditions. beilstein-journals.orgresearchgate.net For this compound, any subsequent reaction at the pyrazole nitrogen would exclusively target the N2 position.
| Reactant | Reagent | Product | Reaction Type | Reference |
| Generic 3-substituted pyrazole | Alkyl halide, K2CO3, DMSO | N1-alkylated pyrazole (major) | N-alkylation | acs.org |
| Generic 1H-pyrazole | Michael acceptor | N1-alkylated pyrazole | Michael addition | researchgate.net |
This table illustrates general principles of pyrazole N-alkylation, which can be extrapolated to understand the potential reactivity of the N2 position in this compound.
Mechanistic Investigations and Kinetic Studies for Key Transformations
Due to a lack of specific mechanistic and kinetic studies for transformations involving this compound, this section will discuss plausible mechanistic pathways for key reactions based on the general reactivity of substituted pyrazoles.
The pyrazole nucleus is aromatic and can undergo electrophilic substitution reactions, which preferentially occur at the C4 position. rrbdavc.orgnih.govmdpi.com However, since this position is already occupied by a bromine atom in the target molecule, electrophilic attack on the ring is less likely unless a substitution reaction (e.g., replacement of bromine) occurs. Nucleophilic attacks are generally favored at the C3 and C5 positions of the pyrazole ring. nih.govmdpi.com
A significant reaction for aminopyrazoles is the construction of fused heterocyclic systems. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been mechanistically studied. These reactions can proceed through intermediates like 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidines. The rate of such intermolecular heterocyclization reactions can be influenced by the reactivity of the amine reactants.
Kinetic studies on the oxidation of pyrazole derivatives have also been reported. For example, the oxidation of methylaminopyrazole formamidine by permanganate ion was found to follow first-order kinetics with respect to the permanganate ion and fractional-first-order with respect to the pyrazole derivative. sciencepublishinggroup.com The proposed mechanism involved the formation of an intermediate complex which then decomposes in the rate-determining step. sciencepublishinggroup.com While this specific study does not involve this compound, it provides a framework for how kinetic and mechanistic investigations of pyrazole reactions can be approached.
The formation of the pyrazole ring itself, often via the Knorr synthesis, has been the subject of kinetic studies. These investigations have shown that the rate-determining step can change depending on the pH of the reaction medium and that reaction rates are influenced by the substituents on the reacting dicarbonyl compound and hydrazine. researchgate.net
| Reaction Type | Key Mechanistic Feature | Influencing Factors | General Reference |
| Electrophilic Substitution | Attack at C4 position | Substituent electronic effects | rrbdavc.orgmdpi.com |
| Nucleophilic Substitution | Attack at C3/C5 positions | Leaving group ability | nih.govmdpi.com |
| Pyrazolo[3,4-d]pyrimidine formation | Intermolecular heterocyclization | Reactivity of amine reactants | |
| Oxidation of Pyrazole Derivatives | Formation of intermediate complex | Metal ion catalysts | sciencepublishinggroup.com |
| Knorr Pyrazole Synthesis | Rate-determining step varies with pH | Substituent effects, acidity | researchgate.net |
This table summarizes general mechanistic and kinetic aspects of pyrazole chemistry relevant to understanding the potential transformations of this compound.
Application of 4 Bromo 1 Isobutyl 1h Pyrazol 3 Amine in Chemical Synthesis
Building Block for Complex Heterocyclic Systems
The strategic placement of reactive sites on the 4-Bromo-1-isobutyl-1H-pyrazol-3-amine molecule makes it an ideal precursor for the synthesis of more elaborate molecular architectures, particularly fused heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
Annulation Reactions to Form Fused Ring Structures (e.g., Pyrazolo[1,5-a]pyrimidines)
A prominent application of 3-aminopyrazole derivatives is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles known for their wide range of biological activities. The reaction typically proceeds through a condensation-cyclization sequence between the 3-aminopyrazole and a suitable 1,3-dielectrophilic species.
In the case of this compound, the 3-amino group acts as a binucleophile. The reaction is initiated by the more nucleophilic exocyclic amino group attacking one of the electrophilic centers of the reaction partner, followed by cyclization involving the pyrazole (B372694) ring nitrogen (N1) to form the fused pyrimidine ring. The presence of the bromo group at the 4-position and the isobutyl group at the 1-position can influence the reactivity and solubility of the starting material and the properties of the final product.
A variety of reagents can be employed for this transformation, leading to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. The general reaction scheme is depicted below:
Scheme 1: General synthesis of pyrazolo[1,5-a]pyrimidines from this compound.
| Reagent (1,3-Dielectrophile) | Resulting Pyrazolo[1,5-a]pyrimidine Core |
| β-Diketones (e.g., acetylacetone) | Substituted at positions 5 and 7 |
| β-Ketoesters (e.g., ethyl acetoacetate) | Substituted at position 5 and a carbonyl at position 7 |
| Malonates (e.g., diethyl malonate) | Carbonyl groups at positions 5 and 7 |
| Enaminones | Variously substituted derivatives |
The resulting 3-bromo-pyrazolo[1,5-a]pyrimidine scaffold can be further functionalized through cross-coupling reactions at the bromine-substituted position, allowing for the introduction of additional molecular complexity.
Scaffold for Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The structural features of this compound make it a suitable candidate for use in MCRs.
The 3-amino group can participate as a nucleophilic component in various MCRs, such as the Ugi or Passerini reactions, after suitable derivatization. Furthermore, the pyrazole ring itself, in combination with its substituents, can direct the course of complex reaction cascades. The bromo-substituent also opens up the possibility of incorporating transition-metal catalyzed steps within a multi-component sequence, for instance, a Suzuki or Heck coupling, to introduce further diversity.
Precursor for Advanced Organic Materials
The development of advanced organic materials with tailored electronic and photophysical properties is a rapidly growing field. Heterocyclic compounds, such as pyrazole derivatives, are often incorporated into the backbones of conductive polymers, organic light-emitting diodes (OLEDs), and other functional materials.
This compound can serve as a monomer or a key intermediate in the synthesis of such materials. The bromo- and amino- groups provide handles for polymerization or for attachment to other molecular units. For example, the bromo-substituent allows for the formation of carbon-carbon bonds via cross-coupling reactions, which is a common method for constructing conjugated polymer backbones. The amino group can be used to link to other monomers or to modify the electronic properties of the resulting material. The isobutyl group can enhance the solubility of the resulting polymers in organic solvents, which is crucial for their processability.
Role in the Development of Chemical Probes and Ligands
Chemical probes are small molecules used to study biological systems, while ligands are molecules that bind to specific biological targets, such as proteins or nucleic acids. The pyrazole scaffold is a well-established pharmacophore found in many biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting point for the development of novel probes and ligands.
The 3-amino group can be readily acylated or alkylated to introduce a variety of functional groups or linker moieties for attachment to fluorescent dyes or affinity tags. The 4-bromo position is a key site for diversification through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyrazole core to optimize binding affinity and selectivity for a particular biological target. The isobutyl group can contribute to hydrophobic interactions within a protein binding pocket. The development of such molecules is crucial for drug discovery and for elucidating the function of biological macromolecules. nih.gov
Future Directions and Research Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient methods for the synthesis of functionalized pyrazoles is a paramount goal in modern organic chemistry. Future research on 4-Bromo-1-isobutyl-1H-pyrazol-3-amine should prioritize the exploration of novel and sustainable synthetic pathways that offer improvements in terms of atom economy, energy efficiency, and waste reduction.
Current synthetic strategies for related N-alkylated pyrazoles often involve multi-step sequences that may utilize hazardous reagents and solvents. A promising avenue for future research lies in the development of one-pot or tandem reactions that can construct the this compound scaffold from simple, readily available starting materials. For instance, a multicomponent approach could be envisioned, combining an appropriate β-keto-nitrile, isobutylhydrazine, and a brominating agent in a single, efficient operation.
Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the investigation of alternative reaction media, such as water or bio-based solvents, and the use of catalytic systems to minimize waste. For example, enzyme-catalyzed N-alkylation of a 4-bromopyrazol-3-amine precursor could offer a highly selective and sustainable route to the target molecule nih.gov.
A comparative analysis of potential sustainable synthetic routes is presented in Table 1.
Table 1: Prospective Sustainable Synthetic Routes for this compound
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Multicomponent Reaction | One-pot synthesis from simple precursors. | High atom economy, reduced workup steps. | Optimization of reaction conditions and catalyst selection. |
| Catalytic N-Alkylation | Use of a catalyst for the isobutylation step. | Lower catalyst loading, milder reaction conditions. | Development of novel, recyclable catalysts. |
| Flow Chemistry | Continuous production in a microreactor. | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow parameters. |
Advanced Computational Modeling for Reactivity Prediction and Design
Computational chemistry offers powerful tools to predict and understand the reactivity of complex organic molecules. For this compound, advanced computational modeling can provide invaluable insights into its electronic structure, reactivity, and potential for further functionalization.
Density Functional Theory (DFT) calculations can be employed to determine key quantum chemical descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations can help identify the most likely sites for electrophilic and nucleophilic attack, thus guiding the rational design of new reactions. For instance, DFT studies on related pyrazole (B372694) systems have been used to rationalize the regioselectivity of electrophilic substitution reactions, which typically occur at the C4 position nih.govmdpi.comquora.com.
Molecular dynamics (MD) simulations can be utilized to explore the conformational landscape of the isobutyl group and its influence on the reactivity of the pyrazole ring. Understanding the preferred conformations can be crucial for designing stereoselective transformations.
The predictive power of computational models can be harnessed to design novel derivatives of this compound with tailored electronic and steric properties. For example, by modeling the effect of different substituents on the pyrazole ring, it may be possible to fine-tune the reactivity of the bromine atom for specific cross-coupling reactions.
Table 2: Key Computational Parameters for Reactivity Analysis of this compound (Hypothetical Values)
| Parameter | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| C4 Mulliken Charge | -0.25 | Suggests C4 is the most electron-rich carbon, favoring electrophilic substitution. |
Development of Chemo- and Regioselective Transformations
The presence of multiple reactive sites in this compound—the C4-bromo, the C3-amino, and the pyrazole ring itself—presents both a challenge and an opportunity for the development of highly selective chemical transformations.
Future research should focus on developing chemo- and regioselective methods to functionalize this molecule in a controlled manner. For example, the bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Developing selective conditions that allow for the coupling at the C4 position without affecting the amino group or the pyrazole ring would be a significant advancement tandfonline.comscielo.org.mx.
Conversely, the amino group at the C3 position can be a site for various transformations, including acylation, alkylation, and diazotization followed by substitution. The challenge will be to achieve these transformations without unwanted side reactions at other positions. The development of protecting group strategies or the use of highly specific catalysts will be crucial.
Furthermore, the pyrazole ring itself can undergo electrophilic substitution, typically at the C5 position if the C4 position is blocked. Investigating the regioselectivity of such reactions in the context of the existing substituents will be an important area of study.
Table 3: Potential Chemo- and Regioselective Transformations of this compound
| Transformation | Target Site | Reagents and Conditions | Potential Products |
|---|---|---|---|
| Suzuki Coupling | C4-Br | Arylboronic acid, Pd catalyst, base | 4-Aryl-1-isobutyl-1H-pyrazol-3-amine derivatives |
| N-Acylation | C3-NH2 | Acyl chloride, base | N-(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)amide derivatives |
| Electrophilic Nitration | C5 | Nitrating agent | 4-Bromo-1-isobutyl-5-nitro-1H-pyrazol-3-amine |
Elucidation of Detailed Reaction Mechanisms
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing reaction conditions and predicting the outcomes of new reactions. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.
For instance, kinetic studies can be performed to determine the rate-limiting steps and the influence of various parameters on the reaction rates of key transformations. The identification of reaction intermediates through spectroscopic techniques, such as in-situ NMR or mass spectrometry, would provide direct evidence for the proposed mechanistic pathways.
Computational modeling, particularly DFT, can be used to map out the potential energy surfaces of reactions involving this compound. By calculating the energies of transition states and intermediates, it is possible to distinguish between different plausible mechanisms and to understand the factors that control the chemo- and regioselectivity of a reaction. For example, computational studies can help explain why electrophilic attack occurs preferentially at a specific position on the pyrazole ring quora.comresearchgate.netrrbdavc.org.
Isotope labeling studies can also be a powerful tool to trace the fate of atoms throughout a reaction and to confirm or refute proposed mechanistic steps. By synthesizing isotopically labeled this compound, it would be possible to gain unambiguous insights into complex rearrangement and substitution reactions.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-1-isobutyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: A common approach involves cyclization of hydrazine derivatives with β-ketoesters or diketones, followed by bromination at the pyrazole ring. For example, copper(I) bromide and cesium carbonate can catalyze coupling reactions under mild conditions (35°C) to introduce substituents . Optimization includes adjusting reaction time (e.g., 48 hours for complete conversion), using polar aprotic solvents like dimethyl sulfoxide (DMSO), and purification via column chromatography (e.g., ethyl acetate/hexane gradients) . Monitoring reaction progress with TLC or LC-MS is critical to minimize side products.
Q. How should researchers characterize the molecular structure of this compound to confirm its identity and purity?
- Methodological Answer: Combine multiple analytical techniques:
- 1H/13C NMR : Assign protons (e.g., NH2 at δ ~5 ppm) and carbons (e.g., Br-substituted C4) to verify regiochemistry .
- HRMS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- X-ray crystallography : Resolve ambiguities in substituent positioning using SHELX software for structure refinement .
- HPLC : Assess purity (>98%) with UV detection at 254 nm .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer: Liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities. Subsequent column chromatography using silica gel and gradient elution (hexane to ethyl acetate) isolates the target compound. For hygroscopic or light-sensitive batches, rotary evaporation under reduced pressure and storage at 2–8°C in amber vials is recommended .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during bromination of the pyrazole ring in 1-isobutyl-1H-pyrazol-3-amine derivatives?
- Methodological Answer: Regioselectivity depends on steric and electronic factors. Use NBS (N-bromosuccinimide) in acetonitrile at 0°C to favor bromination at the less hindered C4 position. Computational modeling (DFT) predicts electron density distribution to guide reagent selection. Validate outcomes via NOESY NMR to confirm substituent orientation .
Q. What strategies resolve contradictions between experimental NMR data and computational spectral predictions for this compound?
- Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or dynamic processes.
- Cross-validation : Compare experimental data with multiple computational methods (e.g., DFT, MP2).
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., amine-imine shifts).
- X-ray validation : Resolve structural ambiguities definitively .
Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer:
- Functionalization : Replace bromine with aryl/heteroaryl groups via Suzuki-Miyaura coupling to modulate steric bulk and π-π interactions .
- Isobutyl modification : Introduce branched or cyclic alkyl chains to probe hydrophobic binding pockets.
- Biological assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to correlate substituent effects with IC50 values .
Q. What mechanistic insights explain the role of copper catalysts in coupling reactions involving this compound?
- Methodological Answer: Copper(I) facilitates Ullmann-type couplings by forming intermediates with amine ligands. In situ XAFS spectroscopy can track oxidation states (Cu⁰ → CuI → CuII). Optimize catalyst loading (5–10 mol%) and ligand systems (e.g., phenanthroline) to suppress homocoupling side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
